molecular formula C16H18Cl2N4O3S B2704616 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185157-38-3

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride

Cat. No. B2704616
CAS RN: 1185157-38-3
M. Wt: 417.31
InChI Key: UZYXTHLMJWCSRC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H18Cl2N4O3S and its molecular weight is 417.31. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry often focuses on developing novel compounds with potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcases the interest in exploring the chemical space for new molecules with enhanced pharmacological profiles. Such efforts aim at discovering compounds with anti-inflammatory and analgesic properties, highlighting the synthetic versatility and potential therapeutic applications of complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation

The evaluation of newly synthesized compounds for their pharmacological activities is a critical step in drug discovery. Compounds like 3-ethoxyquinoxalin-2-carboxamides have been designed and synthesized, showing promise as novel 5-HT3 receptor antagonists with potential antidepressant-like activities (Mahesh, Devadoss, Pandey, & Bhatt, 2011). Such studies are indicative of the ongoing efforts to identify novel pharmacophores with specific receptor affinities, offering insights into the therapeutic potential of complex molecules.

Novel Therapeutic Agents

The search for novel antitumor agents remains a significant area of research, with studies exploring the structure-activity relationships of acridine derivatives indicating the diverse potential of heterocyclic compounds in cancer therapy. These efforts reflect the broader interest in synthesizing and evaluating compounds for selective toxicity against cancer cells, demonstrating the potential of chemical synthesis to contribute to oncology (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S.ClH/c1-20(2)8-9-21(15(22)12-6-7-18-24-12)16-19-13-11(23-3)5-4-10(17)14(13)25-16;/h4-7H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYXTHLMJWCSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=NO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride

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